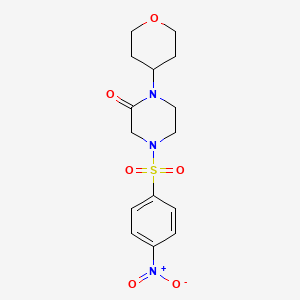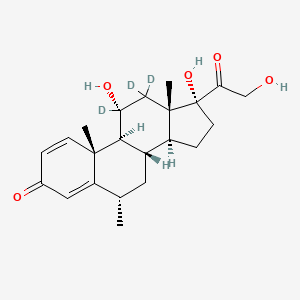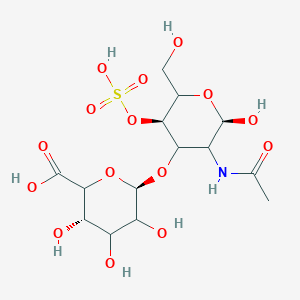
Sodium chondroitin sulfate A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium chondroitin sulfate A is a sulfated glycosaminoglycan (GAG) that is extensively distributed in the extracellular matrix of connective tissues, such as cartilage, skin, cornea, and umbilical cord . It is composed of repeating disaccharide units of N-acetylgalactosamine and glucuronic acid, which are variably sulfated . This compound is known for its significant role in providing structural integrity and resistance to compression in cartilage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium chondroitin sulfate A involves several steps, including enzymolysis, resin absorption, elution, decoloring, ultrafiltration, deposition, and drying . The enzymolysis step breaks down the cartilage tissue to release the chondroitin sulfate, which is then absorbed onto a resin. The absorbed compound is eluted, decolored, and subjected to ultrafiltration to remove impurities. Finally, the compound is precipitated, dewatered, and dried to obtain the final product .
Industrial Production Methods: Industrial production of this compound typically involves extraction from animal cartilage, such as bovine or shark cartilage . The process includes alkaline digestion, enzymatic hydrolysis, and purification steps to ensure high purity and yield . The extracted compound is then converted to its sodium salt form through neutralization with sodium hydroxide .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium chondroitin sulfate A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used to oxidize the hydroxyl groups in the disaccharide units.
Reduction: Sodium borohydride can be used to reduce the oxidized groups back to hydroxyl groups.
Substitution: Sulfation reactions are performed using sulfur trioxide-pyridine complex to introduce sulfate groups at specific positions.
Major Products: The major products formed from these reactions include various sulfated derivatives of chondroitin sulfate, which exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Sodium chondroitin sulfate A has a wide range of scientific research applications:
Biology: It plays a crucial role in cell signaling, tissue growth, and repair.
Medicine: It is widely used in the treatment of osteoarthritis due to its ability to provide structural support to cartilage and reduce inflammation.
Industry: It is used in the formulation of dietary supplements, cosmetics, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of sodium chondroitin sulfate A involves several pathways:
Anti-inflammatory Activity: It inhibits the synthesis of proteolytic enzymes, nitric oxide, and other substances that contribute to cartilage degradation.
Stimulation of Proteoglycan Synthesis: It promotes the synthesis of proteoglycans and hyaluronic acid, which are essential for maintaining cartilage structure.
Hydrophilic Properties: Its ability to attract and retain water helps in absorbing compressive forces in cartilage.
Vergleich Mit ähnlichen Verbindungen
Chondroitin-4-sulfate: Similar in structure but differs in the position of sulfate groups.
Chondroitin-6-sulfate: Another variant with sulfate groups at different positions.
Glucosamine: Often used in combination with chondroitin sulfate for joint health.
Uniqueness: Sodium chondroitin sulfate A is unique due to its specific sulfation pattern, which imparts distinct biological activities and therapeutic potential . Its ability to provide structural support and reduce inflammation makes it a valuable compound in medical and industrial applications .
Eigenschaften
Molekularformel |
C14H23NO15S |
|---|---|
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
(3S,6R)-6-[(2R,5R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO15S/c1-3(17)15-5-10(9(30-31(24,25)26)4(2-16)27-13(5)23)28-14-8(20)6(18)7(19)11(29-14)12(21)22/h4-11,13-14,16,18-20,23H,2H2,1H3,(H,15,17)(H,21,22)(H,24,25,26)/t4?,5?,6?,7-,8?,9-,10?,11?,13+,14+/m0/s1 |
InChI-Schlüssel |
AVJBPWGFOQAPRH-LRVNKPFDSA-N |
Isomerische SMILES |
CC(=O)NC1[C@@H](OC([C@@H](C1O[C@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)OS(=O)(=O)O)CO)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


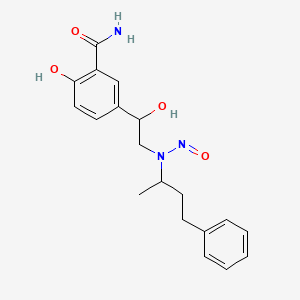
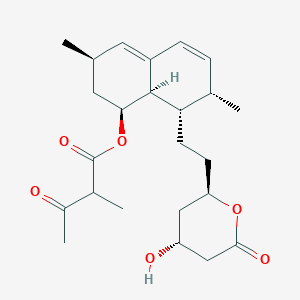

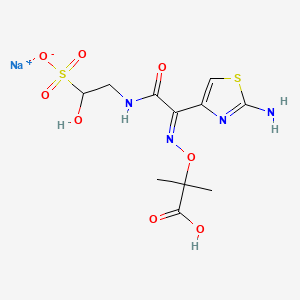

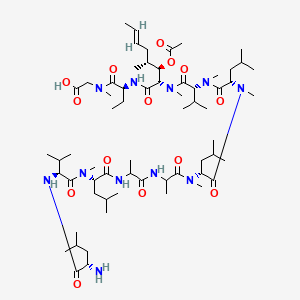
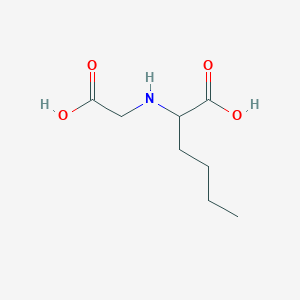
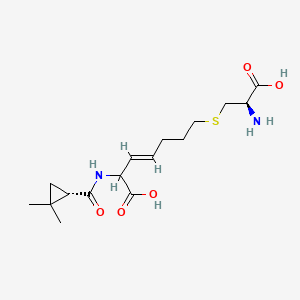
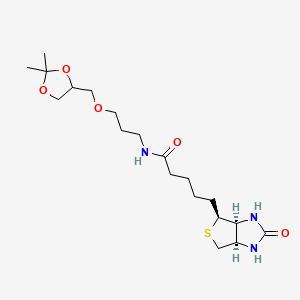
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)
